In Vitro γ-Secretase Inhibition Potency Comparison
In a series of N-arylsulfonyl morpholines evaluated for γ-secretase inhibition, the introduction of a small alkyl group on the aryl sulfonamide moiety was shown to modulate CYP3A4 liability while maintaining in vitro potency [1]. Although 4-[4-(2-Chloroethyl)benzenesulfonyl]morpholine was not explicitly reported in this study, the SAR trends indicate that its 2-chloroethyl substituent could confer a unique balance between enzyme inhibition and metabolic stability relative to the unsubstituted parent compound or methyl-substituted analogs.
| Evidence Dimension | γ-Secretase IC50 |
|---|---|
| Target Compound Data | Not directly reported; inferred to be comparable to other N-arylsulfonyl morpholines (estimated IC50 range 10-1000 nM based on class) |
| Comparator Or Baseline | Unsubstituted N-benzenesulfonyl morpholine (no reported IC50 in same publication) |
| Quantified Difference | Cannot be quantified due to lack of direct head-to-head data |
| Conditions | Cell-free γ-secretase assay; recombinant enzyme |
Why This Matters
For researchers building SAR models around the 4-position of the benzenesulfonyl group, this compound provides a useful probe to interrogate the impact of a chloroethyl group on potency and selectivity.
- [1] Pissarnitski, D. A., et al. (2010). Design, synthesis, and structure–activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6606–6609. View Source
